

Gallium arsenide bandgap energy at room temperature

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Compound of Interest

Compound Name: Gallium arsenate

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An In-depth Technical Guide to the Bandgap Energy of Gallium Arsenide at Room Temperature

For researchers, scientists, and drug development professionals, a precise understanding of the material properties of semiconductors is paramount. Gallium Arsenide (GaAs), a direct bandgap semiconductor, is a cornerstone material in optoelectronics and high-frequency electronics. Its bandgap energy is a critical parameter influencing its electrical and optical characteristics. This guide provides a comprehensive overview of the bandgap energy of GaAs at room temperature, detailing its accepted values, temperature dependence, and the experimental protocols for its measurement.

Quantitative Data Summary

The bandgap energy (E_g) of Gallium Arsenide is not a fixed value but is influenced by temperature. At room temperature (300 K), the generally accepted value for the bandgap of intrinsic GaAs is approximately 1.424 eV.^{[1][2]} The relationship between bandgap energy and temperature can be accurately described by the Varshni equation.

Table 1: Bandgap Energy of Gallium Arsenide at Room Temperature (300 K)

Parameter	Value	Reference
Bandgap Energy (Eg)	1.424 eV	[1][2]
Bandgap Energy (Eg)	1.42 eV	[1][3][4]
Bandgap Energy (Eg)	1.43 eV	[5]

The temperature dependence of the bandgap energy is modeled by the Varshni equation:

- $E_g(T) = E_g(0) - (\alpha T^2) / (T + \beta)$

Where:

- $E_g(T)$ is the bandgap energy at temperature T (in Kelvin).
- $E_g(0)$ is the bandgap energy at 0 K.
- α and β are material-specific constants.

Table 2: Varshni Equation Parameters for Gallium Arsenide

Parameter	Value	Reference
$E_g(0)$	1.519 eV	[1][3][6]
α	5.405×10^{-4} eV/K	[1]
β	204 K	[1][3]
$E_g(0)$	1.522 eV	[7]
α	5.8×10^{-4} eV/K	[7]
β	300 K	[7]

Experimental Protocols

The determination of the bandgap energy of GaAs is performed using various optical spectroscopy techniques. The most common and reliable methods are Photoluminescence

Spectroscopy and Absorption Spectroscopy.

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive technique that measures the light emitted from a material after it has been excited by a light source.

Methodology:

- **Sample Preparation:** A thin, polished wafer of single-crystal GaAs is required. The surface should be clean and free of contaminants.
- **Excitation:** A laser with a photon energy greater than the bandgap of GaAs (e.g., a He-Ne laser at 632.8 nm or an Ar-ion laser at 488 nm) is used to excite the sample. The laser beam is focused onto the sample surface.
- **Luminescence Collection:** The light emitted from the sample is collected by a lens and directed into a spectrometer. A long-pass filter is used to block the scattered laser light from entering the spectrometer.
- **Spectral Analysis:** The spectrometer disperses the collected light, and a photodetector (such as a silicon CCD or an InGaAs detector) records the intensity as a function of wavelength.
- **Bandgap Determination:** The peak of the PL spectrum corresponds to the radiative recombination of electrons and holes across the bandgap. The energy of this peak provides a direct measurement of the bandgap energy. The peak wavelength (λ) can be converted to energy (E) using the formula: $E = hc/\lambda$, where h is Planck's constant and c is the speed of light.

Absorption Spectroscopy

Absorption spectroscopy measures the amount of light absorbed by a material as a function of wavelength.

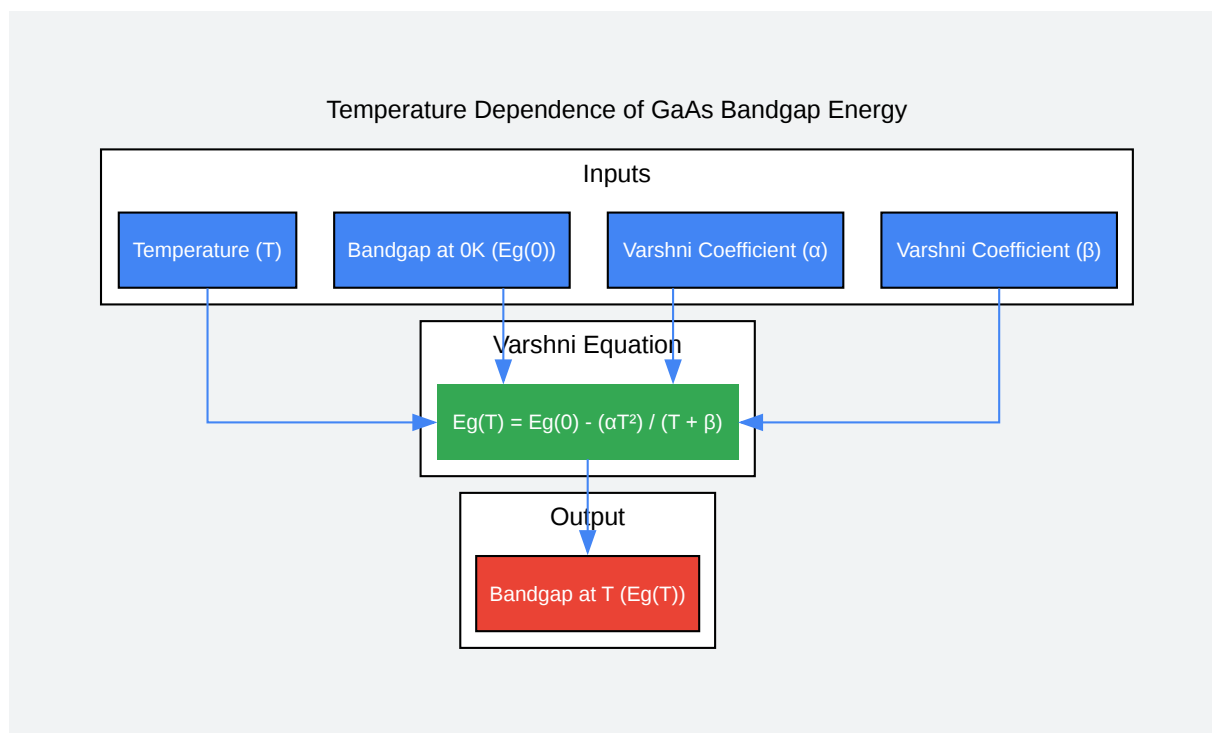
Methodology:

- **Sample Preparation:** A thin, polished GaAs wafer with a known thickness is required. Both surfaces should be parallel to minimize scattering.

- **Light Source:** A broadband light source, such as a tungsten-halogen lamp, is used to illuminate the sample.
- **Measurement:** The light transmitted through the sample is collected and analyzed by a spectrometer. A reference spectrum is also taken without the sample in the light path.
- **Calculation of Absorption Coefficient:** The absorbance (A) is calculated from the transmittance (T) using the formula $A = -\log(T)$. The absorption coefficient (α) is then determined using the Beer-Lambert law: $\alpha = A / d$, where d is the thickness of the sample.
- **Tauc Plot Analysis:** For a direct bandgap semiconductor like GaAs, a Tauc plot is constructed by plotting $(\alpha h\nu)^2$ versus the photon energy ($h\nu$). The linear portion of the plot is extrapolated to the energy axis. The intercept on the energy axis gives the value of the bandgap energy.

Visualizations

The following diagram illustrates the relationship between temperature and the bandgap energy of Gallium Arsenide as described by the Varshni equation.



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Caption: Logical flow of the Varshni equation for GaAs bandgap calculation.

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